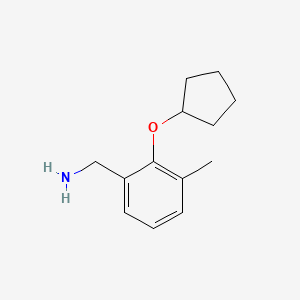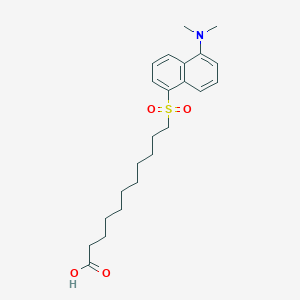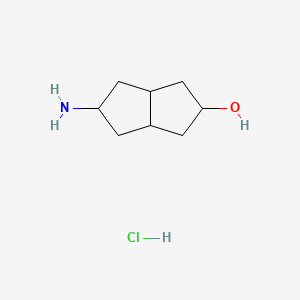![molecular formula C17H20BrN3O3 B14780598 ethyl (8R)-4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,10-tetraene-11-carboxylate](/img/structure/B14780598.png)
ethyl (8R)-4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,10-tetraene-11-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (8R)-4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7400(2),]trideca-1(13),2,4,10-tetraene-11-carboxylate is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (8R)-4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,10-tetraene-11-carboxylate typically involves multiple steps. One common approach is to start with a suitable tricyclic precursor, which undergoes bromination and subsequent esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (8R)-4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,10-tetraene-11-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the tricyclic core or the bromine substituent.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
Ethyl (8R)-4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,10-tetraene-11-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism by which ethyl (8R)-4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,10-tetraene-11-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 8-oxo-2,3,7-triazatricyclo[7.4.0.0(2,6)]trideca-1(9),3,5,10,12-pentaene-5-carboxylate
- tert-butyl 3-amino-8-thia-4,6,11-triazatricyclo[7.4.0.0(2,7)]trideca-1(9),2,4,6-tetraene-11-carboxylate
Uniqueness
Ethyl (8R)-4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,10-tetraene-11-carboxylate stands out due to its specific bromine and tert-butyl substituents, which confer unique chemical properties and reactivity. These features make it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C17H20BrN3O3 |
|---|---|
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
ethyl 4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.02,6]trideca-1(13),2,4,10-tetraene-11-carboxylate |
InChI |
InChI=1S/C17H20BrN3O3/c1-5-24-16(23)10-8-20-11(6-13(10)22)12-7-15(18)19-21(12)9-14(20)17(2,3)4/h6-8,14H,5,9H2,1-4H3 |
Clé InChI |
JUDYCLOHUCEQJD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN2C(CN3C(=CC(=N3)Br)C2=CC1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-](/img/structure/B14780515.png)
![1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(4-methylbenzyl)-1,7a-dihydrothieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B14780519.png)

![9H-fluoren-9-ylmethyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14780528.png)

![(8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate](/img/structure/B14780536.png)


![Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14780561.png)
![6-cyano-N-[1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide](/img/structure/B14780571.png)

![(S)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B14780586.png)
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14780590.png)
![tert-butyl (1S,4S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14780606.png)
